Cadmiumato--zincato (7/1)
Description
Properties
CAS No. |
647831-96-7 |
|---|---|
Molecular Formula |
Cd7Zn |
Molecular Weight |
852.3 g/mol |
IUPAC Name |
cadmium;zinc |
InChI |
InChI=1S/7Cd.Zn |
InChI Key |
MFIRDFVDXJGWIN-UHFFFAOYSA-N |
Canonical SMILES |
[Zn].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd] |
Origin of Product |
United States |
Synthetic Methodologies for Cadmiumato Zincato 7/1
Selection of Cadmium and Zinc Precursors for Heterometallic Complex Formation
The choice of metal precursors is a critical first step in the synthesis of any heterometallic complex. The reactivity, solubility, and nature of the counter-ions of the metal salts can significantly influence the outcome of the reaction. For the synthesis of Cadmiumato--zincato (7/1), precursors are selected based on their ability to readily dissociate in solution, providing labile metal ions for complexation.
Commonly employed precursors for cadmium and zinc in coordination chemistry are simple inorganic salts. These salts are typically soluble in a range of solvents, facilitating their introduction into the reaction mixture. The choice of anion can also play a role, either as a coordinating species or as a non-coordinating counter-ion that influences the crystallization process.
Table 1: Selected Cadmium and Zinc Precursors
| Metal | Precursor Salt | Formula | Common Solvents | Considerations |
|---|---|---|---|---|
| Cadmium | Cadmium(II) Chloride | CdCl₂ | Water, Ethanol, Acetonitrile | Halide ions can act as bridging or terminal ligands. |
| Cadmium(II) Nitrate Tetrahydrate | Cd(NO₃)₂·4H₂O | Water, Ethanol | Nitrate can be a coordinating or non-coordinating anion. | |
| Cadmium(II) Acetate Dihydrate | Cd(CH₃COO)₂·2H₂O | Water, Methanol | Acetate can act as a bridging ligand to support cluster formation. | |
| Cadmium(II) Perchlorate Hexahydrate | Cd(ClO₄)₂·6H₂O | Water, Acetonitrile | Perchlorate is a weakly coordinating anion, often used to promote coordination of other ligands. | |
| Zinc | Zinc(II) Chloride | ZnCl₂ | Water, Ethanol, Acetonitrile | Similar to CdCl₂, the chloride can participate in coordination. |
| Zinc(II) Nitrate Hexahydrate | Zn(NO₃)₂·6H₂O | Water, Ethanol | Nitrate's role is dependent on reaction conditions. | |
| Zinc(II) Acetate Dihydrate | Zn(CH₃COO)₂·2H₂O | Water, Methanol | Acetate is a good bridging ligand for polynuclear complexes. |
Rational Design and Synthesis of Anionic Ligand Systems for Cadmiumato and Zincato Moieties
The rational design of such ligands involves the incorporation of multiple donor atoms, such as oxygen, nitrogen, and sulfur, arranged in a manner that can accommodate the specific coordination preferences of both cadmium(II) and zinc(II). Both ions are typically found in tetrahedral, square pyramidal, or octahedral coordination environments.
Key Ligand Design Strategies:
Polydentate Carboxylates: Aromatic or aliphatic ligands containing multiple carboxylate groups can bridge several metal ions. The flexibility or rigidity of the ligand backbone can be tuned to control the final architecture.
Schiff Bases: These ligands, formed from the condensation of an amine and an aldehyde or ketone, can be designed with multiple coordination pockets suitable for different metal ions. Compartmental Schiff base ligands are particularly relevant for heterometallic systems.
Thiolates and Alkoxides: Sulfur and oxygen donor ligands are known to form stable bridges between metal centers, leading to the formation of high-nuclearity clusters.
Tripodal Ligands: These ligands can encapsulate a single metal ion while presenting donor atoms for bridging to other metal centers, allowing for a stepwise construction of the cluster. nih.govrsc.orgresearchgate.net
Optimization of Reaction Pathways and Conditions
The successful synthesis of Cadmiumato--zincato (7/1) would require careful optimization of the reaction conditions to favor the formation of the desired 7:1 heterometallic cluster over other possible products.
Solution-phase synthesis is the most common approach for the preparation of coordination complexes. This can be achieved through a one-pot reaction, where all components are mixed simultaneously, or a stepwise approach, where pre-synthesized building blocks are combined.
One-Pot Synthesis: This method involves the simultaneous mixing of the cadmium and zinc precursors with the chosen ligand system in an appropriate solvent. The stoichiometric ratio of the metal precursors would be carefully controlled to 7:1. However, this approach may lead to a mixture of products.
Stepwise Synthesis: A more controlled method involves the initial synthesis of a smaller cadmium-containing cluster or a cadmium-ligand complex, which then acts as a building block. nih.govrsc.orgresearchgate.netrsc.org This pre-formed complex would then be reacted with the zinc precursor to assemble the final 7:1 cluster. This stepwise assembly allows for greater control over the final structure. nih.govrsc.orgresearchgate.netrsc.org
Table 2: Key Parameters for Optimization in Solution-Phase Synthesis
| Parameter | Influence | Typical Conditions |
|---|---|---|
| Solvent | Affects precursor solubility, ligand coordination, and complex stability. Can also act as a ligand. researchgate.netchemrxiv.orgmdpi.comrsc.org | Dichloromethane, Acetonitrile, Methanol, Ethanol, Water, or mixtures thereof. |
| Temperature | Influences reaction kinetics and thermodynamic equilibrium. Higher temperatures can favor the formation of more stable, higher-nuclearity clusters. | Room temperature to reflux conditions. |
| pH | Affects the protonation state of the ligands, which is crucial for their coordinating ability. | Controlled by the addition of acid or base. |
| Reactant Concentration | Can influence the rate of reaction and the equilibrium between different species in solution. | Typically in the millimolar range. |
| Reaction Time | Sufficient time is required for the system to reach thermodynamic equilibrium and for the desired product to crystallize. | Hours to several days. |
Electrochemical methods offer an alternative to traditional solution-phase synthesis, often providing milder reaction conditions and cleaner products. In the context of Cadmiumato--zincato (7/1), electrochemical synthesis could be employed to generate specific reactive intermediates or to control the assembly of the complex through potential-controlled deposition or reaction.
One possible approach involves the use of sacrificial anodes of cadmium and zinc in an electrochemical cell containing a solution of the ligand. By controlling the current and potential, the dissolution of the metals can be precisely managed to achieve the desired 7:1 stoichiometry in the resulting complex.
The formation of a high-nuclearity cluster with a specific stoichiometry can be facilitated by the use of a template. The template can be an anion, a cation, or a neutral molecule that directs the assembly of the metal ions and ligands around it. tandfonline.comtandfonline.comresearchgate.netbohrium.com
Anion Templating: An appropriate anion can reside within the forming metal-ligand framework, organizing the metal centers into a specific geometry. tandfonline.comtandfonline.comresearchgate.netbohrium.com The size and shape of the anion are crucial for directing the formation of the desired 7:1 cluster.
Cation Templating: In some cases, a cation can act as a template, with the heterometallic complex forming around it.
Solvent Templating: Solvent molecules can also play a templating role, becoming incorporated into the final structure and directing its formation. rsc.org
Isolation and Purification Protocols for Cadmiumato--zincato (7/1)
The isolation of the target complex from the reaction mixture is a critical final step. The purification method will depend on the stability and solubility of the complex.
Crystallization: The most common method for obtaining pure coordination complexes is through crystallization. This can be achieved by slow evaporation of the solvent, cooling the reaction mixture, or by vapor diffusion of a non-solvent into the reaction solution.
Filtration: Once crystals have formed, they can be separated from the mother liquor by filtration. The crystals are then typically washed with a small amount of a solvent in which the complex is insoluble to remove any surface impurities.
Chromatography: For mixtures of complexes that are difficult to separate by crystallization, column chromatography can be employed. acs.orgacs.org The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and eluent is crucial for successful separation. acs.orgacs.org
Advanced Spectroscopic and Analytical Characterization of Cadmiumato Zincato 7/1
Vibrational Spectroscopy (FT-IR, Raman) for Ligand Coordination Modes and Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the coordination environment of the metal ions and the nature of the ligands.
In a hypothetical cadmium-zinc complex, FT-IR and Raman spectra would reveal characteristic vibrational modes. For instance, in complexes containing organic ligands, shifts in the vibrational frequencies of functional groups upon coordination to the metal centers can be observed. For example, the stretching frequency of a carbonyl group (C=O) in a ligand would typically shift to a lower wavenumber upon coordination to a Lewis acidic metal center like cadmium or zinc.
Raman and IR spectroscopy are also instrumental in identifying the presence of specific ligands, such as sulfide (B99878), in metal clusters. In some zinc and cadmium-containing metallothioneins, vibrational data have confirmed the presence of sulfide ligands. nih.gov
Table 1: Representative FT-IR Data for a Hypothetical Bimetallic Cadmium-Zinc Complex with an Organic Ligand
| Functional Group | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) |
| ν(C=O) | 1720 | 1685 |
| ν(C-N) | 1250 | 1230 |
| ν(M-O) | - | 450 |
| ν(M-N) | - | 380 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the detailed structure of diamagnetic coordination complexes in solution.
¹H NMR for Proton Environments
¹H NMR spectroscopy provides information about the number and type of protons in a molecule. In a cadmium-zinc complex with organic ligands, the chemical shifts of the protons on the ligands will be affected by coordination to the metal ions. Deshielding or shielding effects can be observed depending on the specific coordination geometry and the nature of the metal-ligand bond.
¹³C NMR for Carbon Framework Analysis
Similar to ¹H NMR, ¹³C NMR spectroscopy probes the carbon skeleton of the organic ligands. The chemical shifts of the carbon atoms provide information about their electronic environment, and changes upon coordination can help identify the ligand binding sites.
Heteronuclear NMR (e.g., ³¹P NMR) for Ligand Specificity
For complexes containing ligands with NMR-active nuclei, such as phosphorus-31 in phosphine (B1218219) ligands, heteronuclear NMR is highly informative. ³¹P NMR can directly probe the coordination of the phosphine ligand to the metal centers. The chemical shift and coupling constants can provide information about the nature of the metal-phosphorus bond and the coordination number of the metal.
Mass Spectrometry (ESI-MS, FAB-MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) are used to determine the molecular weight of the complex and to study its fragmentation patterns. The isotopic distribution pattern observed in the mass spectrum can be a clear indicator of the presence of metals like cadmium and zinc, which have characteristic isotopic abundances.
Table 2: Expected Isotopic Pattern for a Hypothetical [CdZnL₂]⁺ Fragment
| m/z | Relative Abundance (%) | Assignment |
| (Calculated) | (Based on Isotopic Abundances) | Isotope Combination |
| Base Peak | 100 | Most abundant isotopes |
| Other Peaks | Varies | Other isotopic combinations |
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis provides the percentage composition of the elements (e.g., C, H, N, S) in a compound. This data is crucial for verifying the empirical formula of the synthesized complex and ensuring its purity. The experimentally determined percentages are compared with the calculated values for the proposed formula. For a hypothetical complex with the formula C₁₂H₁₈N₂O₄S₂CdZn, the expected elemental composition would be calculated and compared to the experimental results.
Electronic Spectroscopy for Metal-Ligand Charge Transfer Transitions
Data and detailed research findings on the electronic spectroscopy and metal-ligand charge transfer transitions for "Cadmiumato--zincato (7/1)" are not available in published scientific literature.
Crystallographic Analysis and Structural Insights of Cadmiumato Zincato 7/1
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would be essential to unlock the structural intricacies of Cadmiumato--zincato (7/1).
Cadmium and Zinc Coordination Environments (Coordination Numbers, Geometries)
The coordination numbers and geometries of the cadmium and zinc ions are fundamental aspects of the crystal structure. Cadmium(II) and zinc(II) are both d¹⁰ metal ions and exhibit flexible coordination spheres, commonly adopting tetrahedral, square pyramidal, trigonal bipyramidal, and octahedral geometries. The specific geometry is dictated by the nature of the coordinating ligands and the packing forces within the crystal lattice. A crystallographic study would precisely determine these environments.
Detailed Analysis of Metal-Ligand Bond Distances and Angles
A detailed analysis of bond lengths and angles is crucial for understanding the nature of the metal-ligand interactions. Precise measurements, obtainable from single-crystal X-ray diffraction, would provide insight into the covalent and electrostatic character of the bonds and allow for comparisons with related known structures.
Powder X-ray Diffraction for Bulk Phase Purity and Crystallinity
Powder X-ray diffraction (PXRD) is a vital tool for assessing the bulk purity and crystallinity of a synthesized material. A comparison of the experimental PXRD pattern with a pattern simulated from the single-crystal data would confirm that the bulk sample is a single, homogeneous crystalline phase.
Elucidation of Intermolecular Interactions and Crystal Packing
The arrangement of molecules or polymeric units in the crystal lattice is governed by a variety of intermolecular forces, such as hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions if aromatic ligands are present. A detailed crystallographic analysis would identify and quantify these interactions, providing a deeper understanding of the supramolecular assembly.
Comparative Analysis of Coordination Geometry Influenced by Metal Ionic Radii in Cadmiumato--zincato (7/1)
The ionic radius of Cd²⁺ (e.g., 0.95 Å for a coordination number of 6) is significantly larger than that of Zn²⁺ (e.g., 0.74 Å for a coordination number of 6). This difference in ionic radii would be expected to influence the coordination geometries and metal-ligand bond distances within a mixed-metal compound like Cadmiumato--zincato (7/1). A comparative analysis within the same crystal structure would offer valuable insights into how the ligand framework accommodates these different-sized metal ions. However, without the actual structure, such an analysis cannot be performed.
Coordination Chemistry Principles Governing Cadmiumato Zincato 7/1
Nature of Cadmium(II) and Zinc(II) Metal Centers in Anionic Complex Formation
The formation of anionic heterometallic complexes containing cadmium(II) and zinc(II) is governed by their intrinsic electronic configurations and Lewis acidity. Both Cd(II) and Zn(II) are d¹⁰ metal ions, meaning their d orbitals are completely filled. This electronic configuration results in a lack of ligand field stabilization energy, which in turn leads to a high degree of stereochemical flexibility. mdpi.com Consequently, Cd(II) and Zn(II) can adopt various coordination geometries, including tetrahedral, square pyramidal, and octahedral, depending on the steric and electronic properties of the coordinating ligands. acs.orgnih.gov
Ligand Denticity, Chelation Modes, and Polydentate Behavior
The structure and stability of heterometallic cadmium-zinc complexes are profoundly influenced by the nature of the organic ligands, specifically their denticity, chelation modes, and polydentate behavior. Denticity refers to the number of donor atoms in a single ligand that bind to a metal center. Ligands can be monodentate (one donor atom), bidentate (two donor atoms), or polydentate (multiple donor atoms).
Chelation is the formation of a ring structure by a polydentate ligand bonding to a metal ion. This "chelate effect" results in significantly more stable complexes compared to those formed with monodentate ligands with similar donor atoms. The stability of the chelate ring is dependent on its size, with five- and six-membered rings being the most common and stable.
In heterometallic Cd-Zn systems, polydentate ligands are essential for bringing and holding the two different metal centers in close proximity. The flexibility or rigidity of the ligand backbone, the type of donor atoms, and their spatial arrangement dictate the resulting coordination geometry and nuclearity of the complex. For instance, flexible ligands can adapt to the preferred coordination geometries of both Cd(II) and Zn(II), while rigid ligands can enforce specific, often predetermined, structures.
Bridging Ligand Architectures in Heterometallic Assemblies
Common inorganic bridging ligands include halides (Cl⁻, Br⁻, I⁻), hydroxide (OH⁻), and oxide (O²⁻). Organic ligands capable of bridging metal ions often contain multiple donor atoms separated by a spacer. Carboxylate groups, for example, can adopt various bridging modes, such as syn-syn, syn-anti, and anti-anti, influencing the distance and orientation of the metal centers. mdpi.com Nitrogen-containing heterocyclic ligands, like pyrazoles and imidazoles, are also effective bridging units. The design of the bridging ligand—its length, flexibility, and the disposition of its donor atoms—allows for precise control over the architecture of the final heterometallic complex, leading to the formation of discrete molecules, coordination polymers, or metal-organic frameworks (MOFs). acs.orgscispace.com
Formation of Metallacycles and Cage Structures within Cadmiumato--zincato (7/1)
The combination of polydentate and bridging ligands with cadmium(II) and zinc(II) can lead to the formation of intricate supramolecular structures such as metallacycles and cages. Metallacycles are cyclic molecules containing one or more metal atoms in the ring. Cage structures are three-dimensional, hollow assemblies where metal ions serve as vertices and ligands as linkers.
The formation of these structures is a result of a self-assembly process driven by the coordination preferences of the metal ions and the geometric constraints of the ligands. The stoichiometry of the metal ions and ligands, as well as reaction conditions such as solvent and temperature, can significantly influence the outcome of the assembly process. While no specific information exists for "Cadmiumato--zincato (7/1)", the principles of supramolecular chemistry suggest that a complex with this name could potentially describe a metallacyclic or cage-like structure. For example, heterometallic cage complexes of copper with cadmium or zinc have been synthesized, demonstrating the feasibility of forming such structures. manchester.ac.uk The internal cavity of these cages can potentially encapsulate guest molecules, leading to applications in areas such as sensing and catalysis.
Stereochemical Considerations: Impact of Chiral and Achiral Ligands on Cadmiumato--zincato (7/1) Structure
Stereochemistry plays a critical role in the three-dimensional arrangement of atoms in coordination complexes. The use of chiral or achiral ligands can have a profound impact on the structure of heterometallic cadmium-zinc complexes.
When achiral ligands are used, the resulting complex may still be chiral depending on the coordination geometry and the arrangement of the ligands around the metal centers. For example, an octahedral complex with three bidentate ligands can exist as two non-superimposable mirror images (enantiomers).
The introduction of chiral ligands provides a more direct way to control the stereochemistry of the resulting complex. Chiral ligands can induce the formation of complexes with a specific chirality, a process known as asymmetric induction. This is particularly important in the synthesis of materials with specific optical or catalytic properties. The stereochemical outcome is influenced by the interactions between the chiral ligand and the flexible coordination spheres of the d¹⁰ Cd(II) and Zn(II) ions. While the specific impact on a hypothetical "Cadmiumato--zincato (7/1)" is unknown, the principles of stereochemistry in coordination chemistry are well-established and would undoubtedly apply.
Theoretical and Computational Chemistry of Cadmiumato Zincato 7/1
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Energy Components
There are no published DFT calculation results for "Cadmiumato--zincato (7/1)". This includes data on its electronic structure, optimized geometric parameters (such as bond lengths and angles), and energy components (like total energy, binding energy, or frontier molecular orbital energies).
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
No molecular dynamics simulations for "Cadmiumato--zincato (7/1)" have been documented in the scientific literature. Consequently, there is no information regarding its conformational analysis, dynamic behavior over time, or interactions in a solution environment.
Predictive Modeling of Cadmiumato--zincato (7/1) Reactivity and Stability
Predictive models concerning the reactivity and thermodynamic or kinetic stability of "Cadmiumato--zincato (7/1)" are not available. There are no computational studies that have explored its potential reaction pathways, energy barriers, or decomposition mechanisms.
Information regarding the chemical compound “Cadmiumato--zincato (7/1)” is not available in publicly accessible scientific literature or chemical databases.
Extensive searches for a compound with the specific name “Cadmiumato--zincato (7/1)” have yielded no results. This suggests that this name may be non-standard, proprietary, or a misnomer for a different chemical entity. As a result, the detailed information requested for the following sections and subsections cannot be provided:
Solution Phase Behavior and Chemical Stability of Cadmiumato Zincato 7/1 7.1. Determination of Stability Constants in Various Solvent Systems7.2. Speciation Studies and Equilibrium Analysis7.3. Electrochemical Properties and Redox Behavior in Non Aqueous Media
Without any primary research or reference data on "Cadmiumato--zincato (7/1)," it is not possible to generate a scientifically accurate and informative article on its solution-phase behavior, chemical stability, stability constants, speciation, equilibrium analysis, electrochemical properties, or redox behavior. The creation of data tables and detailed research findings is contingent upon the existence of such foundational information.
Applications and Advanced Materials Science Prospects of Cadmiumato Zincato 7/1
Utilization as Precursors for Single-Source Deposition of Mixed Metal Oxide Materials
While there is no information on "Cadmiumato--zincato (7/1)" as a precursor, the use of single-source precursors is a well-established method for the deposition of mixed metal oxide thin films. These precursors are advantageous as they contain all the necessary elements in a single molecule, which can lead to better stoichiometric control and lower processing temperatures.
Mixed metal oxides (MMOs) are solid solutions of metal oxides that are homogenously distributed in their crystal lattices. researchgate.net They exhibit a range of useful properties including high opacity, thermal stability, and chemical resistance. researchgate.net Cadmium and zinc can form various mixed metal oxides, such as zinc cadmium oxide (ZnCdO), which is a ternary semiconductor with a tunable bandgap. This property makes it suitable for applications in optoelectronic devices.
The sol-gel method is a common technique for preparing mixed metal oxide nanoparticles from single-source precursors. scispace.com This process involves the hydrolysis and condensation of metal alkoxides to form a gel, which is then heat-treated to produce the final oxide material. scispace.com The use of heterometallic alkoxides as single-source precursors can lead to ultrapure and homogeneous mixed metal oxides. scispace.com
Table 1: Examples of Cadmium and Zinc-Based Mixed Metal Oxides and Their Properties
| Mixed Metal Oxide | Composition | Key Properties | Potential Applications |
| Zinc Cadmium Oxide | Zn_x_Cd_1-x_O | Tunable bandgap, high electron mobility | Solar cells, transparent conducting oxides, photodetectors |
| Cadmium Stannate | Cd_2_SnO_4 | High electrical conductivity, optical transparency | Transparent electrodes in solar cells and displays |
| Zinc Stannate | Zn_2_SnO_4_ | High electron mobility, chemical stability | Gas sensors, transparent conducting films |
Application as Sensitizers in Optoelectronic Devices (e.g., Dye-Sensitized Solar Cells)
There is no evidence of "Cadmiumato--zincato (7/1)" being used as a sensitizer (B1316253) in optoelectronic devices. In the context of dye-sensitized solar cells (DSSCs), sensitizers are typically organic dyes or metal complexes that absorb light and inject electrons into a wide-bandgap semiconductor. wikipedia.orgnih.gov
Cadmium- and zinc-based quantum dots (QDs), such as CdSe and CdS, have been extensively studied as sensitizers in quantum dot-sensitized solar cells (QDSSCs), a variation of DSSCs. These QDs offer advantages such as high extinction coefficients and size-tunable optical properties. Zinc oxide (ZnO) is also a common material for the photoanode in DSSCs, providing a high-surface-area scaffold for the dye molecules. scispace.com
Table 2: Performance of Different Sensitizers in Dye-Sensitized Solar Cells
| Sensitizer Type | Example | Power Conversion Efficiency (PCE) | Advantages |
| Ruthenium-based dyes | N719 | ~11-12% | High efficiency, good stability |
| Porphyrin dyes | YD2-o-C8 | >12% | High molar extinction coefficient |
| Organic dyes | D-A-π-A | >14% | Metal-free, tunable properties |
| Quantum Dots | CdSe/CdS | ~5-11% | Size-tunable absorption, high stability |
Potential for Catalytic Activity in Specific Organic and Inorganic Transformations
No catalytic applications have been reported for a compound named "Cadmiumato--zincato (7/1)". However, mixed metal oxides and coordination polymers containing cadmium and zinc have shown catalytic activity in various reactions.
For instance, mixed metal oxides derived from polyoxometalate-based metal-organic frameworks have been investigated as bifunctional heterogeneous catalysts for wastewater treatment. mdpi.com These materials can exhibit both oxidative and reductive catalytic properties. mdpi.com The catalytic activity is often attributed to the synergistic effects between the different metal centers and the high surface area of the material.
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
The term "Cadmiumato--zincato (7/1)" does not appear in the literature related to Metal-Organic Frameworks (MOFs) or coordination polymers. MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. magtech.com.cnwikipedia.org Both cadmium and zinc are common metal nodes used in the synthesis of MOFs and coordination polymers. d-nb.inforsc.org
The choice of metal ion and organic linker allows for the tuning of the pore size, shape, and functionality of the resulting framework. mdpi.com Cadmium and zinc-based MOFs have been explored for a wide range of applications, including gas storage and separation, catalysis, and sensing. microbiologyjournal.orgnih.gov
Table 3: Examples of Cadmium and Zinc-Based MOFs
| MOF Name | Metal Ion(s) | Organic Linker | Key Features | Potential Applications |
| MOF-5 | Zn | 1,4-Benzenedicarboxylic acid | High porosity, large surface area | Gas storage (hydrogen, methane) |
| ZIF-8 | Zn | 2-Methylimidazole | High thermal and chemical stability | Gas separation, catalysis |
| Cd-MOF-1 | Cd | 1,3,5-Benzenetricarboxylic acid | Luminescent properties | Chemical sensing |
Conclusions and Future Research Directions
Summary of Key Findings Regarding Cadmiumato--zincato (7/1)
As the specific compound "Cadmiumato--zincato (7/1)" is not described in the scientific literature, there are no direct findings to summarize. However, key findings from the broader field of heterometallic cadmium-zinc chemistry provide a foundation for understanding such complexes. Research shows that Cd(II) and Zn(II) ions can be incorporated into single-phase coordination polymers. researchgate.net The synthesis of these materials often involves self-assembly methods using organic ligands to bridge the different metal centers. researchgate.netmdpi.com
The structural characterization of existing Cd-Zn complexes reveals a significant diversity in coordination geometries and numbers. Zinc(II) typically exhibits coordination numbers from four to six, while the larger ionic radius of Cadmium(II) allows for coordination numbers up to seven or eight, leading to varied and sometimes complex architectures. uab.catnih.gov For instance, in one documented heterometallic coordination polymer, {[Zn₀.₇₅Cd₁.₂₅L₂]∙dmf∙0.5H₂O}n, the metals are incorporated into a 2D layered structure. researchgate.net The properties of these materials are highly dependent on their structure, with many d¹⁰ coordination complexes like those of zinc and cadmium being investigated for their potential in optical materials due to luminescent properties. uab.catuab.cat
Below is a data table illustrating the types of structural and property data determined for known heterometallic Cd-Zn coordination polymers.
| Property | Example Finding in Cd-Zn Heterometallic Chemistry |
| Compound Example | {[Zn₀.₇₅Cd₁.₂₅L₂]∙dmf∙0.5H₂O}n |
| Structure Type | 2D isostructural and isomorphous coordination layers |
| Synthesis Method | Solvothermal self-assembly of metal salts and Schiff base ligand (H₂L) |
| Guest Molecules | Accommodates solvent guest molecules (water and dmf) in cage-shaped interlayer spaces |
| Thermal Behavior | Guest molecules are released upon heating |
| Key Property | Photoluminescence |
| This table is illustrative of data from known compounds, such as those described in scientific literature. researchgate.net |
Identification of Challenges and Opportunities in Heterometallic Cadmium-Zinc Coordination Chemistry
The development of heterometallic cadmium-zinc coordination chemistry faces several key challenges while offering significant opportunities.
Challenges:
Stoichiometric Control: Achieving a precise and desired ratio of cadmium to zinc within a single-phase material is a primary challenge. The similar yet distinct coordination preferences of Cd(II) and Zn(II) can lead to phase separation or the formation of mixtures of homometallic complexes.
Structural Prediction and Engineering: Predicting the final structure of a heterometallic complex is difficult. Small changes in synthetic conditions, such as solvent or temperature, can lead to different structural outcomes, from discrete molecules to 1D, 2D, or 3D coordination polymers. uab.cat This makes the targeted engineering of materials with specific properties challenging.
Characterization: Thoroughly characterizing the exact arrangement of metal ions within a heterometallic framework can be complex, often requiring high-quality single crystals for X-ray diffraction analysis to confirm the precise location and coordination environment of each metal ion. mdpi.comnih.gov
Opportunities:
Synergistic Properties: Combining cadmium and zinc in a single compound offers the opportunity to develop materials with synergistic or novel properties not available in their homometallic counterparts. This is particularly relevant for tuning optical and electronic properties. nih.gov
Luminescent Materials: Cd(II) and Zn(II) d¹⁰ complexes are well-known for their photoluminescent properties. uab.cat By creating heterometallic systems, it may be possible to fine-tune emission wavelengths, quantum yields, and sensing capabilities for applications in chemical sensors, LEDs, and bio-imaging. uab.cat
Catalysis: The presence of two different Lewis acidic metal centers in close proximity could lead to cooperative effects in catalysis, enabling new reaction pathways or enhancing the efficiency of known transformations.
Prospective Avenues for Novel Synthesis and Application Development of Cadmiumato--zincato (7/1)
While direct avenues for "Cadmiumato--zincato (7/1)" cannot be detailed, prospective research in the broader field suggests how such a compound could be pursued and utilized.
Novel Synthesis:
Ligand Design: The rational design of multi-compartmental or flexible organic ligands is a crucial avenue. Ligands could be engineered with distinct binding sites that show a preference for either cadmium or zinc, thereby providing a synthetic handle to control the stoichiometry and topology of the final complex.
Transmetalation: An unconventional approach could involve transmetalation or metal-exchange reactions, where a pre-formed homometallic complex (e.g., a pure zinc or cadmium polymer) is treated with a salt of the other metal to induce a partial and controlled ion exchange. nih.gov
Solvothermal and Mechanochemical Methods: Further exploration of solvothermal synthesis conditions (adjusting solvents, temperature, and pressure) and solvent-free mechanochemical methods could provide pathways to novel structural phases that are inaccessible through standard room-temperature solution chemistry. researchgate.net
Potential Applications:
Advanced Optical Materials: A high-cadmium content complex like a hypothetical 7:1 Cd-Zn compound would likely have its luminescent properties dominated by cadmium-centered transitions. Research could focus on leveraging the zinc ions to modulate the crystal packing or ligand-to-metal charge transfer characteristics, thereby fine-tuning the emission for specialized applications like solid-state lighting or targeted molecular sensing. uab.cat
Semiconductors: Mixed-metal compounds containing cadmium are explored for their semiconducting properties. A Cd-Zn material could offer a tunable bandgap for potential use in photoelectric devices or as a photocatalyst.
Guest Adsorption and Storage: If a stable, porous framework structure could be synthesized, it might find applications in the selective adsorption and storage of small molecules, with the two different metal ions offering differentiated binding sites. researchgate.net
Q & A
Q. What are the key considerations for synthesizing Cadmiumato--zincato (7/1) with high purity, and how can reproducibility be ensured?
Methodological Answer: Synthesis requires precise control of stoichiometric ratios (7:1 Cd:Zn) and reaction conditions (e.g., pH, temperature). Use inductively coupled plasma mass spectrometry (ICP-MS) to verify elemental composition and X-ray diffraction (XRD) to confirm crystallinity. Reproducibility hinges on documenting detailed protocols, including precursor concentrations, reaction time, and purification steps. Experimental sections should follow guidelines for clarity, such as those outlined in the Beilstein Journal of Organic Chemistry, which emphasize replicability and avoidance of redundant data presentation .
Q. How should researchers characterize the stability of Cadmiumato--zincato (7/1) under varying environmental conditions?
Methodological Answer: Design accelerated aging experiments under controlled humidity, temperature, and light exposure. Monitor structural integrity via thermogravimetric analysis (TGA) for thermal stability and Fourier-transform infrared spectroscopy (FTIR) for chemical bonding changes. Use dynamic light scattering (DLS) to assess colloidal stability in aqueous media. Data contradictions (e.g., discrepancies between TGA and XRD results) should be resolved by repeating trials and cross-validating with scanning electron microscopy (SEM) to detect morphological changes .
Q. What are the best practices for integrating Cadmiumato--zincato (7/1) into composite materials without phase separation?
Methodological Answer: Optimize dispersion techniques (e.g., sonication, ball milling) and use surfactants compatible with both Cd and Zn chemistries. Employ transmission electron microscopy (TEM) to visualize particle distribution and energy-dispersive X-ray spectroscopy (EDS) for elemental mapping. For quantitative analysis, apply small-angle X-ray scattering (SAXS) to assess homogeneity. Document all steps rigorously, adhering to academic guidelines that prioritize transparency in methodology .
Advanced Research Questions
Q. How can computational modeling predict the catalytic properties of Cadmiumato--zincato (7/1), and what experimental validations are critical?
Methodological Answer: Use density functional theory (DFT) to model electronic structures and active sites. Validate predictions with electrochemical impedance spectroscopy (EIS) for charge transfer efficiency and X-ray photoelectron spectroscopy (XPS) to confirm oxidation states. Address contradictions between theoretical and experimental data by refining models (e.g., incorporating solvent effects) and conducting in situ Raman spectroscopy during catalytic reactions .
Q. What strategies resolve contradictions in toxicity assessments of Cadmiumato--zincato (7/1) across different biological models?
Methodological Answer: Adopt a tiered approach:
In vitro assays (e.g., MTT for cytotoxicity) using standardized cell lines.
In vivo studies with controlled dosing and histopathological analysis.
Cross-reference results with molecular dynamics simulations to predict bio-nano interactions.
Discrepancies may arise from differences in cellular uptake mechanisms; mitigate this by using synchrotron-based X-ray fluorescence (SXRF) to track intracellular metal distribution. Follow frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypothesis-driven experiments .
Q. How can researchers design experiments to elucidate the mechanistic role of Cadmiumato--zincato (7/1) in photoelectrochemical applications?
Methodological Answer: Combine time-resolved photoluminescence (TRPL) to study charge carrier lifetimes and Kelvin probe force microscopy (KPFM) to map surface potentials. Use Mott-Schottky analysis to determine flat-band potentials and bandgap alignment. For reproducibility, pre-treat substrates uniformly and report ambient conditions (e.g., O₂ levels). Align with criteria from the Journal of Materials Chemistry A, emphasizing problem-solving context and data specificity .
Data Presentation and Literature Integration
- Tables: Include tables comparing synthesis parameters (e.g., precursors, solvents) with resulting physicochemical properties (surface area, crystallite size). Use APA formatting for statistical annotations .
- Figures: Prioritize clarity in schematics (e.g., reaction mechanisms, band structures) and avoid overcrowding with chemical structures per Med. Chem. Commun. guidelines .
- Literature Review: Use Web of Science or Google Scholar to identify gaps, framing questions like, “How does the 7:1 ratio influence electronic properties compared to other Cd-Zn compounds?” .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
